

# Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

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## Compound of Interest

**Compound Name:** *3-methyl-1H-pyrazol-4-amine hydrochloride*

**CAS No.:** *1228070-91-4*

**Cat. No.:** *B593917*

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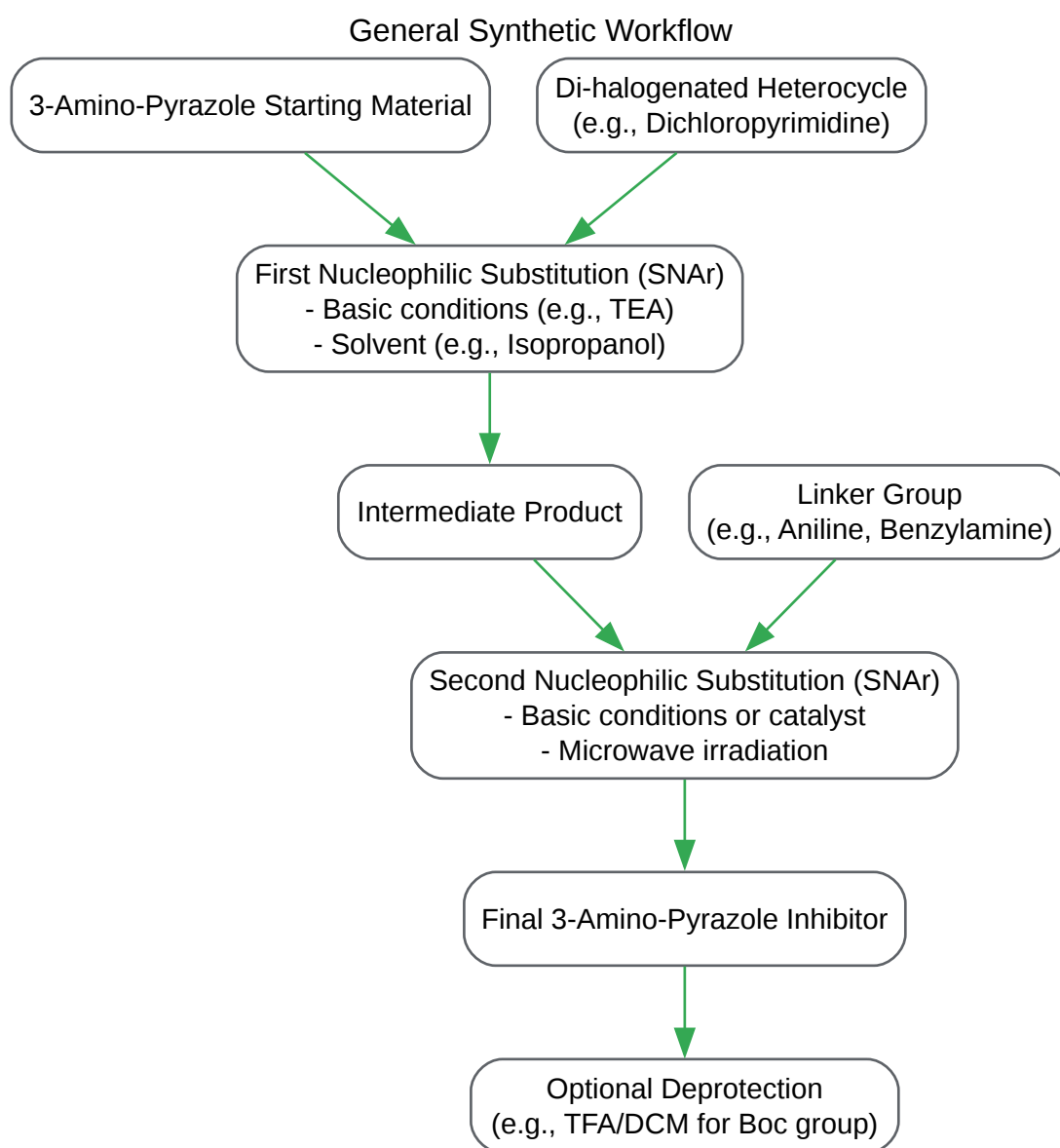
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.<sup>[1][2]</sup> The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and inflammation.

Within the vast chemical space of kinase inhibitors, the pyrazole nucleus has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.<sup>[1][2]</sup> Its derivatives have demonstrated a wide spectrum of therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.<sup>[1][2]</sup> This guide focuses specifically on the 3-amino-pyrazole core, a versatile and highly effective framework for designing potent and selective kinase inhibitors. Compounds built on this scaffold have shown significant promise, targeting a range of kinases from Cyclin-Dependent Kinases (CDKs) to Fms-like Tyrosine Kinase 3 (FLT3), and are instrumental in the ongoing exploration of the human kinome.<sup>[3][4][5]</sup>

## The 3-Amino-Pyrazole Core: A Master Key for the Kinase ATP Pocket

The efficacy of the 3-amino-pyrazole scaffold lies in its unique chemical architecture, which is perfectly suited to interact with the ATP-binding site of protein kinases. The defining feature of this interaction is its role as a hinge-binder.

The "hinge region" is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. It plays a crucial role in anchoring ATP. The 3-amino-pyrazole moiety mimics the adenine base of ATP, forming critical hydrogen bonds with the backbone atoms of the hinge region. The free amino group at the 3-position and one of the pyrazole's nitrogen atoms typically act as hydrogen bond donors and acceptors, respectively, creating a stable complex that blocks ATP from binding and effectively shuts down kinase activity.



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Caption: A generalized workflow for the synthesis of 3-amino-pyrazole inhibitors.

## Experimental Protocol: Representative Synthesis of a N-(1H-pyrazol-3-yl)pyrimidin-4-amine Derivative

[3] This protocol is a representative example based on methodologies reported in the literature for synthesizing CDK16 inhibitors. [3] Step 1: First Nucleophilic Substitution

- To a solution of 5-cyclopropyl-1H-pyrazole-3-amine (1.0 eq) in isopropanol, add 2,4-dichloropyrimidine (1.1 eq).
- Add triethylamine (TEA) (2.0 eq) to the mixture.
- Heat the reaction mixture to 60 °C and stir for 24-72 hours, monitoring progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the intermediate, 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine.

#### Step 2: Second Nucleophilic Substitution

- In a microwave vial, combine the intermediate from Step 1 (1.0 eq) and a selected aniline derivative (e.g., 4-fluoroaniline, 1.2 eq) in ethanol.
- Add a catalytic amount of 1M HCl.
- Seal the vial and heat in a microwave reactor at 90-100 °C for 8 hours.
- After cooling, concentrate the mixture in vacuo.
- Purify the crude product via preparative HPLC or column chromatography to obtain the final inhibitor.

Self-Validation: The identity and purity of the intermediate and final products should be rigorously confirmed using analytical techniques such as <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and High-Resolution Mass Spectrometry (HRMS).

## Structure-Activity Relationship (SAR) and Mechanistic Insights

The modular synthesis allows for fine-tuning of an inhibitor's potency and selectivity. SAR studies reveal the causal relationship between specific structural modifications and biological

activity.

**Binding Mode Flexibility:** Crystal structures have revealed that 3-amino-pyrazole inhibitors can adopt different binding modes within the ATP pocket. [3] For some inhibitors, the pyrimidine moiety faces a hydrophobic pocket, while in others, the molecule is reversed. [3] This flexibility can contribute to promiscuity or, if properly exploited, can be engineered for selectivity. [3] **Key SAR Observations:**

- **Pyrazole Ring Substitutions:** Small modifications to the pyrazole ring can have dramatic effects on selectivity. For instance, in a series targeting CDK16, adding simple alkyl residues to the pyrazole led to non-selective inhibitors. [3] Conversely, introducing a methyl ester group significantly reduced off-target hits while maintaining high potency for CDK16. [3]\*
- **Linker and Terminal Groups:** The moiety attached to the pyrimidine core is crucial for interacting with solvent-exposed regions and can be optimized to improve properties like solubility and cell permeability. In the development of FLT3 inhibitors, a piperazine group extending into the solvent-accessible area was beneficial for activity. [4]\*
- **Core Scaffold:** The choice of the core heterocyclic system linked to the 3-amino-pyrazole is critical. Pyrimidine is a common choice, but other scaffolds like pyrrolo[2,3-d]pyrimidine have been used to develop potent dual FLT3/CDK inhibitors. [4]

Modification Site	Observation	Impact on Activity/Selectivity	Reference
Pyrazole Ring	<b>Introduction of alkyl groups</b>	<b>Led to non-selective inhibitors</b>	<b>[3]</b>
Pyrazole Ring	Introduction of a methyl ester	Dramatically increased selectivity for CDK16	[3]
Core Linker	Amide vs. Ester linkage	Amide moiety was not tolerated and resulted in inactive compounds	[3]
Terminal Group	Piperazine group	Extended to solvent-accessible area, improving FLT3/CDK2 activity	[4]

| Core Scaffold | Pyrrolo[2,3-d]pyrimidine | Enabled potent dual inhibition of FLT3 and CDKs | [4]

## Case Studies: Targeting Key Kinase Families

The versatility of the 3-amino-pyrazole scaffold is evident in its successful application against a diverse range of kinase targets implicated in various diseases.

### Cyclin-Dependent Kinases (CDKs) and Cancer

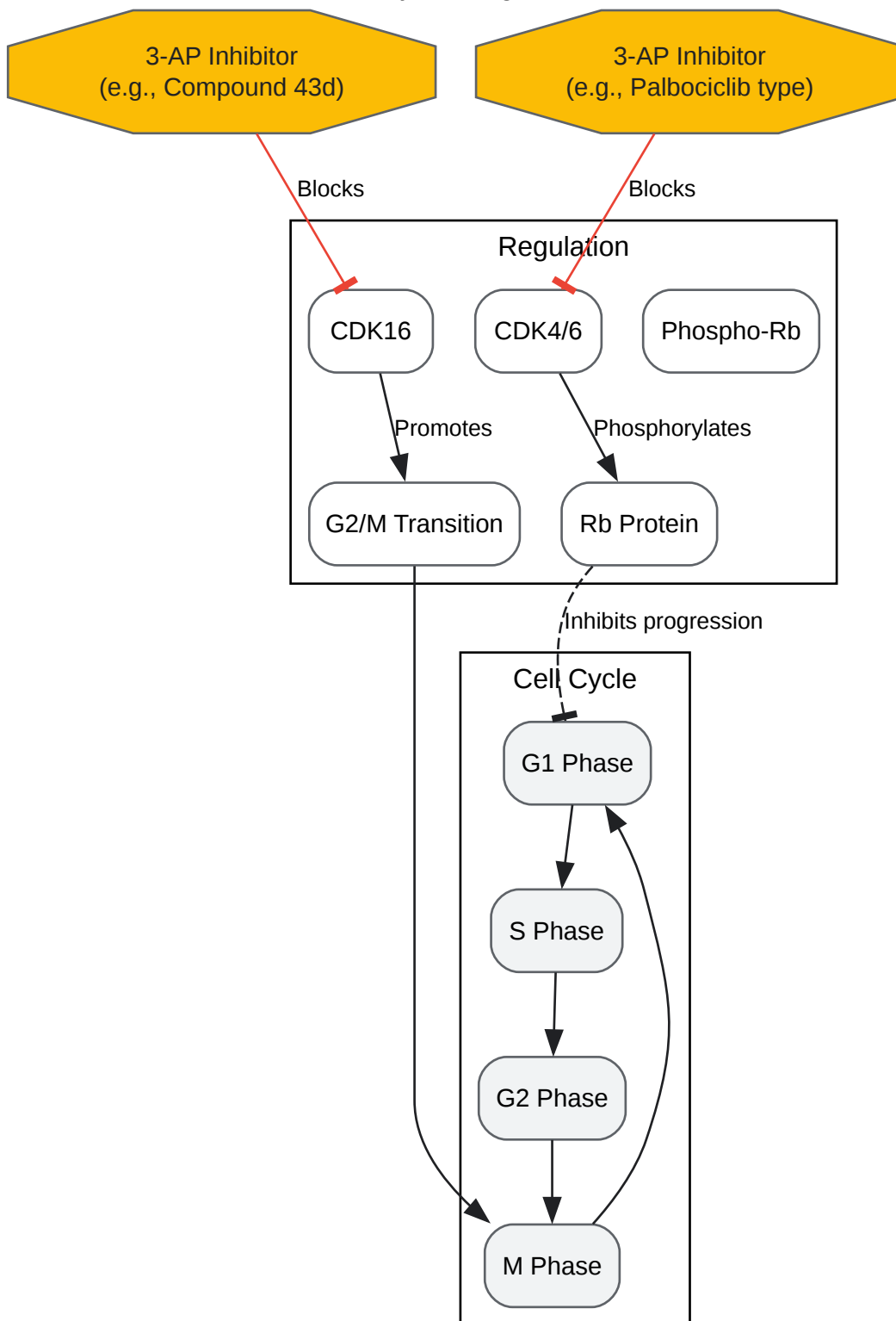
CDKs are essential regulators of the cell cycle, and their dysregulation is a common feature of cancer. [4]Several FDA-approved CDK4/6 inhibitors, such as Palbociclib, block the phosphorylation of the Retinoblastoma (Rb) protein, leading to G1 phase cell cycle arrest.

[3]The 3-amino-pyrazole scaffold has been instrumental in developing novel CDK inhibitors.

- Targeting the "Dark Kinome": A recent study focused on developing selective inhibitors for CDK16, a member of the understudied PCTAIRE family, starting from a promiscuous N-(1H-pyrazol-3-yl)pyrimidin-4-amine inhibitor. [3]Through systematic SAR, a potent and selective

CDK16 inhibitor (EC<sub>50</sub> = 33 nM) was identified, which induced a G2/M phase cell cycle arrest. [3]\* Dual FLT3/CDK Inhibition for AML: In Acute Myeloid Leukemia (AML), Fms-like receptor tyrosine kinase 3 (FLT3) is a key therapeutic target. [4] Researchers have designed dual FLT3/CDK inhibitors based on a 1H-pyrazole-3-carboxamide scaffold, aiming for a synergistic anti-leukemic effect. [4] The lead compound 8t showed potent inhibition of FLT3 (IC<sub>50</sub>: 0.089 nM) and CDK2/4 (IC<sub>50</sub>: 0.719/0.770 nM), along with excellent anti-proliferative effects in an AML cell line (MV4-11, IC<sub>50</sub>: 1.22 nM). [4]

CDK-Mediated Cell Cycle Progression and Inhibition



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Caption: Inhibition of CDK4/6 and CDK16 by 3-amino-pyrazole inhibitors disrupts cell cycle progression.

## JNK3 and Neurodegeneration

c-Jun N-terminal kinase 3 (JNK3) is primarily expressed in the brain and has been identified as a promising target for treating neurodegenerative diseases. [6] Optimization of 3-amino-pyrazole derivatives has led to the development of highly potent and isoform-selective JNK3 inhibitors with good brain penetration and favorable pharmacokinetic properties. [6] The crystal structure of one such inhibitor in complex with JNK3 confirmed its binding mode and guided further design efforts. [6]

Compound Class	Target Kinase(s)	Therapeutic Area	Key Result	Reference
N-(1H-pyrazol-3-yl)pyrimidin-4-amine	CDK16	Cancer	Selective inhibitor (EC50 = 33 nM) causing G2/M arrest.	[3]
1H-pyrazole-3-carboxamide	FLT3, CDK2, CDK4	Acute Myeloid Leukemia (AML)	Dual inhibitor with nanomolar potency against FLT3 and AML cells.	[4]

| Aminopyrazole Derivatives | JNK3 | Neurodegeneration | Highly selective inhibitors with good brain penetration. | [6]

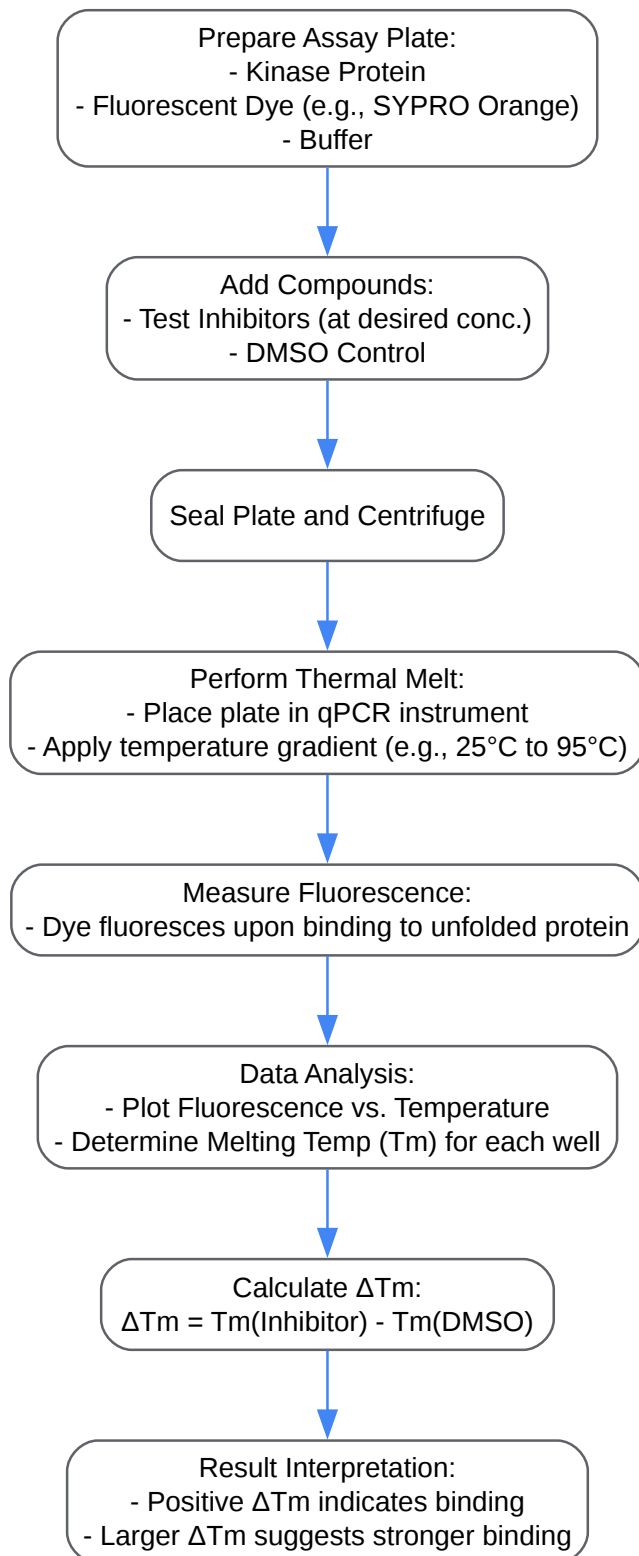
## Methodology: Evaluating Inhibitor Binding and Potency

A critical component of the drug discovery cascade is the robust evaluation of compound performance. A variety of biophysical and biochemical assays are employed to quantify inhibitor binding and enzymatic inhibition.

## Protocol: Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF, or Thermal Shift Assay, is a rapid and sensitive method to screen for ligand binding. [3] The principle is that the binding of a ligand (the inhibitor) typically stabilizes the target protein, leading to an increase in its melting temperature ( $T_m$ ). The change in melting temperature ( $\Delta T_m$ ) is a direct indicator of binding affinity. [3]

## Differential Scanning Fluorimetry (DSF) Workflow



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Caption: Step-by-step workflow for a Differential Scanning Fluorimetry (DSF) assay.

### Step-by-Step Methodology:

- **Preparation:** In a 96- or 384-well PCR plate, add the purified kinase protein and a fluorescent dye (e.g., SYPRO Orange) in an appropriate assay buffer.
- **Compound Addition:** Add the 3-amino-pyrazole test compounds to the wells at a fixed concentration (e.g., 10  $\mu$ M). Include a DMSO-only well as a negative control.
- **Sealing and Incubation:** Seal the plate and briefly centrifuge to mix the components. Incubate at room temperature for 15 minutes to allow for binding equilibration.
- **Thermal Denaturation:** Place the plate in a real-time PCR instrument. Run a melt curve program, gradually increasing the temperature from 25 °C to 95 °C.
- **Fluorescence Reading:** The instrument measures the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to exposed hydrophobic regions and fluoresces.
- **Data Analysis:** Plot fluorescence versus temperature. The midpoint of the transition in the sigmoidal curve represents the melting temperature ( $T_m$ ).
- **Determine  $\Delta T_m$ :** Calculate the shift in melting temperature ( $\Delta T_m$ ) by subtracting the  $T_m$  of the DMSO control from the  $T_m$  of the compound-treated sample. A significant positive  $\Delta T_m$  confirms target engagement.

## Conclusion and Future Outlook

The 3-amino-pyrazole scaffold has unequivocally established its value in medicinal chemistry as a robust and versatile starting point for the design of potent kinase inhibitors. Its inherent ability to form key hydrogen bonds with the kinase hinge region provides a strong foundation for achieving high-affinity binding. Through modular synthesis and systematic SAR studies, this core has been successfully elaborated to yield inhibitors with high selectivity and efficacy against diverse kinase targets implicated in cancer and neurodegeneration.

The future of 3-amino-pyrazole based inhibitors remains bright. Ongoing efforts are focused on:

- Targeting the Underexplored Kinome: As demonstrated with CDK16, this scaffold is a powerful tool for developing chemical probes to illuminate the function of understudied "dark" kinases.
- Overcoming Resistance: Designing next-generation inhibitors that are active against clinically relevant resistance mutations.
- Developing Multi-Targeted Agents: Rationally designing inhibitors that modulate multiple nodes in a disease pathway, such as the dual FLT3/CDK inhibitors, to achieve synergistic therapeutic effects and combat resistance.

As our understanding of kinase biology deepens, the 3-amino-pyrazole framework will undoubtedly continue to be a cornerstone of innovative drug design, leading to the development of next-generation therapeutics for a wide range of human diseases.

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